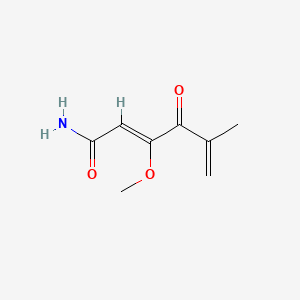

(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Penicillamine is a trifunctional organic compound, consisting of a thiol, an amine, and a carboxylic acid. It is an amino acid structurally similar to cysteine, but with geminal dimethyl substituents α to the thiol. Penicillamine is primarily used as a chelating agent for the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis .

Preparation Methods

Penicillamine can be synthesized through the degradation of penicillin. The process involves several steps:

Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.

Decarboxylation: Penicilloic acid is decarboxylated to penilloic acid.

Mercuric Salt Treatment: Penilloic acid is treated with a mercuric salt to yield a penicillamine-mercuric salt complex.

Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to produce penicillamine.

Chemical Reactions Analysis

Penicillamine undergoes various chemical reactions, including:

Oxidation: Penicillamine can be oxidized to form penicillamine disulfide.

Reduction: It can be reduced back to its thiol form.

Chelation: Penicillamine forms stable complexes with heavy metals such as copper, mercury, and lead.

Sulfhydryl-Disulfide Interchange: This reaction is significant in its role as a chelating agent.

Scientific Research Applications

Penicillamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a chelating agent.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Primarily used to treat Wilson’s disease by promoting the excretion of excess copper.

Industry: Utilized in the development of sensors and other analytical tools.

Mechanism of Action

Penicillamine works by binding to heavy metals and forming stable, soluble complexes that are excreted in the urine. In the treatment of Wilson’s disease, it binds to excess copper, allowing it to be eliminated from the body. In cystinuria, it binds to cystine, preventing the formation of kidney stones . Penicillamine also inhibits macrophages, decreases interleukin-1, and reduces the number of T-lymphocytes, which is beneficial in treating rheumatoid arthritis .

Comparison with Similar Compounds

Penicillamine is similar to other chelating agents such as:

Dimercaprol (British Anti-Lewisite): Used for arsenic, mercury, and lead poisoning.

Ethylenediaminetetraacetic acid (EDTA): Used for lead and other heavy metal poisoning.

Trientine: Another chelating agent used for Wilson’s disease.

Penicillamine is unique due to its trifunctional nature and its ability to form stable complexes with a wide range of heavy metals. Unlike L-penicillamine, which is toxic, D-penicillamine is safe for clinical use .

Properties

CAS No. |

34138-28-8 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienamide |

InChI |

InChI=1S/C8H11NO3/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H2,9,10)/b6-4- |

InChI Key |

QCTVONONPBVXMQ-XQRVVYSFSA-N |

SMILES |

CC(=C)C(=O)C(=CC(=O)N)OC |

Isomeric SMILES |

CC(=C)C(=O)/C(=C/C(=O)N)/OC |

Canonical SMILES |

CC(=C)C(=O)C(=CC(=O)N)OC |

Synonyms |

penicillamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)

![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)

![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)

![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)